2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine
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Overview
Description
2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thieno[3,2-d]pyrimidine core in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine typically involves the construction of the thieno[3,2-d]pyrimidine core followed by the introduction of the allylsulfanyl and N-methyl groups. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the thienopyrimidine core. The allylsulfanyl group can be introduced via nucleophilic substitution reactions, while the N-methyl group can be added through methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, reagents, and reaction conditions is critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thienopyrimidine core or the allylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, antiviral, and anticancer therapies.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to active sites of enzymes, inhibiting their activity. The allylsulfanyl and N-methyl groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine
- 2-(ethylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine
- 2-(propylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine
Uniqueness
2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different alkyl groups. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-methyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-3-5-15-10-12-7-4-6-14-8(7)9(11-2)13-10/h3-4,6H,1,5H2,2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEBHCWOAZWJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1SC=C2)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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